Ethyl 3-ethoxy-4,4-dimethylpentanoate
Description
Ethyl 3-ethoxy-4,4-dimethylpentanoate is a hypothetical ester derivative characterized by a pentanoate backbone with an ethoxy group (-OCH₂CH₃) at position 3 and two methyl groups (-CH₃) at position 2. These analogs differ in the functional group at position 3, which significantly influences their physical properties, reactivity, and applications .
Properties
CAS No. |
162133-60-0 |
|---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
ethyl 3-ethoxy-4,4-dimethylpentanoate |
InChI |
InChI=1S/C11H22O3/c1-6-13-9(11(3,4)5)8-10(12)14-7-2/h9H,6-8H2,1-5H3 |
InChI Key |
CIAUATNTGCGFGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(=O)OCC)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-ethoxy-4,4-dimethylpentanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-ethoxy-4,4-dimethylpentanoic acid with ethyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethoxy-4,4-dimethylpentanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its corresponding acid and alcohol in the presence of a strong acid or base.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: 3-ethoxy-4,4-dimethylpentanoic acid and ethyl alcohol.
Reduction: 3-ethoxy-4,4-dimethylpentanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-ethoxy-4,4-dimethylpentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 3-ethoxy-4,4-dimethylpentanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its corresponding acid and alcohol, which may exert biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares Ethyl 3-ethoxy-4,4-dimethylpentanoate (hypothetical) with structurally related esters:
*Hypothetical structure inferred from nomenclature conventions.
Key Differences in Properties and Reactivity
- Ethoxy vs. Hydroxy Groups: The ethoxy group in the hypothetical compound enhances lipophilicity compared to the polar hydroxy group in ethyl 3-hydroxy-4,4-dimethylpentanoate. This difference impacts solubility; hydroxy-containing esters may form hydrogen bonds, increasing water solubility, while ethoxy derivatives are more soluble in organic solvents .
- Oxo (Ketone) vs. Ethoxy: Ethyl 4,4-dimethyl-3-oxopentanoate contains a reactive ketone group, making it prone to nucleophilic attacks (e.g., enolate formation). In contrast, ethoxy-substituted esters are more stable under basic conditions but may undergo acid-catalyzed hydrolysis .
- Methylidene Group: Ethyl 4,4-dimethyl-3-methylidenepentanoate features a conjugated double bond, which could participate in Diels-Alder reactions or polymerization. This contrasts with the saturated ethoxy analog, which lacks such reactivity .
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